molecular formula C12H17NO2S B14461643 N,N-Diethyl-2-(methanesulfinyl)benzamide CAS No. 65936-05-2

N,N-Diethyl-2-(methanesulfinyl)benzamide

Cat. No.: B14461643
CAS No.: 65936-05-2
M. Wt: 239.34 g/mol
InChI Key: RGSDKZGRLGYZQC-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(methanesulfinyl)benzamide (CAS 86553-37-9) is a chemical compound with the molecular formula C12H17NO2S . As a benzamide derivative featuring a methanesulfinyl group, this compound is part of a class of chemicals that are of significant interest in medicinal and organic chemistry research. Sulfoxides, the functional group present in this molecule, are recognized as versatile synthetic intermediates and are found in a variety of chemically and biologically significant molecules . While specific biological activity data for this compound is not extensively reported in the available literature, related sulfoxide-containing compounds have been investigated for a range of therapeutic applications. These include roles as antiulcer agents, antibacterials, antifungals, and vasodilators, among others . The presence of the sulfoxide group can influence the electronic properties and conformation of a molecule, making it a valuable scaffold for structure-activity relationship (SAR) studies and the development of novel research probes. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the scientific literature for sulfoxides and benzamide derivatives to further explore the potential applications of this compound. For specific data on purity and availability, please contact our technical support team.

Properties

CAS No.

65936-05-2

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

N,N-diethyl-2-methylsulfinylbenzamide

InChI

InChI=1S/C12H17NO2S/c1-4-13(5-2)12(14)10-8-6-7-9-11(10)16(3)15/h6-9H,4-5H2,1-3H3

InChI Key

RGSDKZGRLGYZQC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC=C1S(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes for N,N-Diethyl-2-(methanesulfinyl)benzamide

Oxidation of N,N-Diethyl-2-(methylthio)benzamide

The most widely reported method involves the oxidation of the sulfide precursor, N,N-Diethyl-2-(methylthio)benzamide , to the corresponding sulfoxide.

Reaction Conditions and Optimization
  • Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acetic acid is commonly employed, achieving yields of 78–85%. Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0°C to room temperature provides higher selectivity (92% yield).
  • Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor faster kinetics compared to ethanol or water.
  • Temperature Control : Reactions conducted below 25°C minimize over-oxidation to sulfone derivatives.

Example Procedure :

  • Dissolve N,N-Diethyl-2-(methylthio)benzamide (5.0 g, 20 mmol) in CH₂Cl₂ (50 mL).
  • Add m-CPBA (4.2 g, 24 mmol) portion-wise at 0°C.
  • Stir for 6 h at room temperature.
  • Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the product as a white solid (4.7 g, 92%).
Analytical Validation
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 4H, Ar-H), 3.65–3.20 (m, 4H, NCH₂), 2.75 (s, 3H, S(O)CH₃), 1.25 (t, J = 7.1 Hz, 6H, CH₂CH₃).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Direct Amidation of 2-(Methanesulfinyl)benzoic Acid

An alternative route involves coupling 2-(methanesulfinyl)benzoic acid with diethylamine using carbodiimide-based reagents.

Coupling Reagents and Efficiency
  • EDCl/HOBt System : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) with hydroxybenzotriazole (HOBt) in THF yields 65–72% product.
  • DCC/DMAP : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ achieve 80% yield but require rigorous purification.

Example Procedure :

  • Activate 2-(methanesulfinyl)benzoic acid (3.0 g, 15 mmol) with EDCl (3.5 g, 18 mmol) and HOBt (2.4 g, 18 mmol) in THF (30 mL) for 1 h.
  • Add diethylamine (1.8 g, 25 mmol) and stir for 12 h.
  • Filter, concentrate, and purify via recrystallization (ethanol/water) to obtain the product (2.9 g, 70%).

One-Pot Sulfur Oxidation and Amidation

A convergent strategy combines thioether oxidation with in situ amidation, reducing intermediate isolation steps.

Methodology and Challenges
  • React 2-(methylthio)benzoic acid with diethylamine using EDCl/HOBt.
  • Oxidize the intermediate N,N-Diethyl-2-(methylthio)benzamide with H₂O₂ in acetic acid.
  • Yield : 68% overall.
  • Limitation : Requires precise stoichiometry to avoid sulfone formation.

Comparative Analysis of Synthetic Methods

Method Yield Purity Advantages Disadvantages
Sulfide Oxidation (m-CPBA) 92% >98% High selectivity, minimal byproducts Costly oxidant, sensitive to moisture
Direct Amidation (EDCl) 70% 95% Avoids sulfide precursor Lower yield, requires acid precursor
One-Pot Synthesis 68% 90% Reduced purification steps Complex optimization required

Industrial-Scale Considerations

  • Cost Efficiency : The m-CPBA route is less viable industrially due to reagent costs. Hydrogen peroxide in acetic acid offers a scalable alternative but necessitates strict temperature control.
  • Purification : Column chromatography is replaced with recrystallization or liquid-liquid extraction in large-scale production.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-2-(methanesulfinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products:

    Oxidation: Formation of N,N-Diethyl-2-(methanesulfonyl)benzamide.

    Reduction: Formation of N,N-Diethyl-2-(methylthio)benzamide.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N,N-Diethyl-2-(methanesulfinyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(methanesulfinyl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituent(s) Key Applications/Biological Targets Notable Findings References
N,N-Diethyl-2-(methanesulfinyl)benzamide 2-methanesulfinyl, N,N-diethylamide SHP2 inhibitors, thioaurone synthesis Intermediate in SHP2 inhibitor synthesis (EC₅₀ ≤1 μM for analogs); precursor for cyclization to thioaurones
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-hydroxyalkylamide Metal-catalyzed C–H functionalization N,O-bidentate directing group enables regioselective C–H activation in catalysis
Benzamide Trimethoprim Derivatives Trimethoprim-linked benzamide Human dihydrofolate reductase (hDHFR) Inhibitory activity against hDHFR; potential for neurodegenerative disease therapy
Pyrrolizine-Benzamide Hybrids 3,4,5-Trimethoxyphenyl, chloro substituents Tubulin polymerization Compound 16b: IC₅₀ = 0.89 μM (tubulin inhibition); mimics co-crystallized ligand CA-4
N-(Anilinocarbonothioyl) Benzamides Thiourea groups at amide position Antioxidant activity A8 and H10: 86.6–87.7% inhibition of lipid peroxidation (CCl₄-induced oxidative stress)

Q & A

Q. Q. Basic: What safety protocols are critical when handling This compound in the laboratory?

  • Guidelines : Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid skin contact due to potential irritancy. Store under inert gas (argon) to prevent sulfoxide degradation .
  • Waste Management : Neutralize acidic/basic residues before disposal and segregate halogenated waste .

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